3,3'-Dimethyl-2,2'-bipyridine

概要

説明

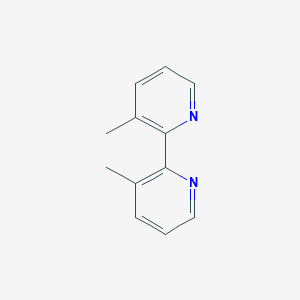

3,3’-Dimethyl-2,2’-bipyridine is an organic compound with the molecular formula C12H12N2. It is a derivative of bipyridine, where two methyl groups are attached at the 3 and 3’ positions of the bipyridine structure. This compound is commonly used as a ligand in coordination chemistry and homogeneous catalysis due to its ability to form stable complexes with metal ions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dimethyl-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where a halogenated pyridine derivative reacts with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions usually involve heating the mixture in an inert atmosphere, such as nitrogen or argon, to facilitate the coupling process.

Another method involves the Stille coupling reaction, which uses a stannylated pyridine derivative and a halogenated pyridine derivative in the presence of a palladium catalyst . This reaction also requires heating and an inert atmosphere to proceed efficiently.

Industrial Production Methods

Industrial production of 3,3’-Dimethyl-2,2’-bipyridine may involve large-scale coupling reactions using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

化学反応の分析

Types of Reactions

3,3’-Dimethyl-2,2’-bipyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

Common Reagents and Conditions

Substitution: Halogens, sulfonyl chlorides; reactions often require a catalyst or a base to proceed efficiently.

Major Products

科学的研究の応用

Coordination Chemistry

Bidentate Ligand Properties

Dmbpy acts as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms. This property allows it to form stable complexes with various transition metals such as ruthenium, iron, copper, and cobalt. The resulting metal complexes exhibit interesting photophysical and catalytic properties.

Metal Complex Formation

The stability and reactivity of dmbpy-based metal complexes are influenced by the electronic properties of the methyl substituents. Research has shown that these complexes can be used in applications such as:

- Catalysis : Dmbpy complexes are investigated for their catalytic activity in organic transformations.

- Photovoltaics : They are explored for use in dye-sensitized solar cells due to their light-harvesting capabilities.

- Organic Light-Emitting Diodes (OLEDs) : Dmbpy derivatives contribute to the development of efficient OLED materials.

Material Science

Supramolecular Structures

Dmbpy can self-assemble into supramolecular structures or be incorporated into polymers. This makes it valuable for creating advanced materials with specific functionalities. Potential applications include:

- Sensors : Dmbpy-based materials can be designed for selective sensing of metal ions or small molecules.

- Gas Storage : Research indicates that dmbpy-containing materials may have applications in gas storage technologies.

Medicinal Chemistry

Biological Activity

Although research on the biological activity of dmbpy is limited, preliminary studies suggest potential applications in medicinal chemistry. Dmbpy and its metal complexes have been explored for:

- Antimicrobial Properties : Certain metal-dmbpy complexes exhibit significant antimicrobial activity against various pathogens.

- Drug Delivery Systems : Dmbpy's ability to form stable complexes with metals may enhance drug delivery mechanisms.

Case Study 1: Antimicrobial Activity

Research conducted on metal-dmbpy complexes demonstrated their effectiveness against both gram-positive and gram-negative bacteria. For instance, a study highlighted that a copper(II) complex with dmbpy showed potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in combating bacterial infections .

Case Study 2: Catalytic Applications

A study focused on the catalytic properties of dmbpy-based ruthenium complexes in oxidation reactions revealed that these complexes could efficiently catalyze the oxidation of alcohols to aldehydes and ketones under mild conditions. The presence of methyl groups significantly enhanced the reactivity compared to other bipyridine derivatives .

作用機序

The mechanism by which 3,3’-Dimethyl-2,2’-bipyridine exerts its effects is primarily through its ability to chelate metal ions. The nitrogen atoms in the bipyridine structure coordinate with metal centers, forming stable complexes that can participate in various chemical reactions . These complexes can act as catalysts, facilitating reactions by lowering the activation energy and increasing reaction rates . In biological systems, the compound can generate reactive oxygen species upon light activation, leading to cell damage and death .

類似化合物との比較

3,3’-Dimethyl-2,2’-bipyridine is unique among bipyridine derivatives due to the presence of methyl groups at the 3 and 3’ positions. This structural modification can influence its chemical properties and reactivity compared to other bipyridine derivatives, such as:

2,2’-Bipyridine: Lacks methyl groups, making it less sterically hindered and potentially more flexible in forming complexes.

4,4’-Dimethyl-2,2’-bipyridine: Methyl groups at the 4 and 4’ positions, which can affect the electronic properties and coordination behavior differently.

5,5’-Dimethyl-2,2’-bipyridine: Methyl groups at the 5 and 5’ positions, which can also influence the compound’s reactivity and stability.

The presence of methyl groups in 3,3’-Dimethyl-2,2’-bipyridine can lead to increased steric hindrance, potentially affecting its ability to form certain types of complexes and participate in specific reactions .

生物活性

3,3'-Dimethyl-2,2'-bipyridine (DMbpy) is a derivative of bipyridine that has gained attention in various fields of chemistry and biology due to its unique structural properties and biological activities. This article explores the biological activity of DMbpy, focusing on its antimicrobial properties, interactions with biological macromolecules, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by two pyridine rings connected by a carbon-carbon bond with methyl groups attached to the 3 positions of each ring. This structural modification enhances its solubility and alters its electronic properties, making it a versatile ligand in coordination chemistry.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of DMbpy and its metal complexes. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various bacterial strains:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 35 | 85 |

| Escherichia coli | 65 | 93 |

| Pseudomonas aeruginosa | 62.5 | Not reported |

The above data indicates that DMbpy exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a ruthenium complex containing DMbpy as a ligand demonstrated potent antibacterial effects with MIC values comparable to traditional antibiotics .

The antimicrobial action of DMbpy and its complexes is believed to involve several mechanisms:

- Disruption of Membrane Integrity : The interaction with bacterial membranes can lead to increased permeability, resulting in cell lysis.

- Chelation of Metal Ions : DMbpy can form stable complexes with metal ions (e.g., Ru(II), Zn(II)), which may enhance the bioavailability of these metals and disrupt essential cellular processes in bacteria .

- pH Modulation : The chelation process can lower the pH in the vicinity of bacterial cells, creating an unfavorable environment for their growth .

Interaction with Biological Macromolecules

Research has shown that DMbpy can interact with DNA and proteins, influencing their structure and function. For example:

- DNA Binding Studies : DMbpy has been shown to bind to DNA, leading to conformational changes that may inhibit replication and transcription processes. This property is particularly relevant for developing anticancer agents .

- Protein Interaction : Studies indicate that DMbpy complexes can interact with serum albumin (BSA), affecting drug delivery systems by altering the pharmacokinetics of therapeutic agents .

Case Studies

- Ruthenium Complexes : A study evaluated the antibacterial activity of a ruthenium complex containing DMbpy against various bacterial strains. The results showed promising antibacterial effects comparable to conventional antibiotics, suggesting potential applications in treating resistant infections .

- Zinc Complexes : Another investigation focused on zinc(II) complexes with dimethyl derivatives of bipyridine. These complexes exhibited moderate antimicrobial activity against fungal strains, indicating that structural modifications can enhance biological efficacy .

特性

IUPAC Name |

3-methyl-2-(3-methylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-5-3-7-13-11(9)12-10(2)6-4-8-14-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALLWSLKCWDSLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=C(C=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。